2-[(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile
Description
The compound 2-[(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile is a pyrazole-based molecule featuring a biphenyl moiety at the 3-position of the pyrazole ring, a 2-cyanoethyl group at the 1-position, and a methylidene-propanedinitrile substituent at the 4-position.
Properties
IUPAC Name |
2-[[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5/c23-11-4-12-27-16-21(13-17(14-24)15-25)22(26-27)20-9-7-19(8-10-20)18-5-2-1-3-6-18/h1-3,5-10,13,16H,4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIJPKXENYDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{[1,1’-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the biphenyl group, and the final condensation with propanedinitrile. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-{[1,1’-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the nitrile groups, leading to the formation of amines or other reduced products.
Substitution: The biphenyl and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce amines.
Scientific Research Applications
2-[(3-{[1,1’-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-{[1,1’-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a pyrazole core, biphenyl substituent, and propanedinitrile group. Below is a comparison with structurally related compounds from the evidence:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The propanedinitrile group in the target compound enhances electron deficiency compared to analogs with nitro (e.g., 9j) or ester groups (e.g., benzimidazole derivatives in ). This may increase reactivity in charge-transfer interactions or catalysis.
Research Findings and Data Tables
Thermal and Spectral Properties
*Predicted based on analogs.
Computational and Crystallographic Insights
- SHELXL Refinement: Pyrazole-biphenyl systems (e.g., ) often crystallize in monoclinic systems with π-stacking interactions, which could apply to the target compound.
- Multiwfn Analysis: Electron localization function (ELF) studies on similar nitrile-containing compounds reveal high electron density at cyano groups, supporting their role in intermolecular interactions .
Biological Activity
The compound 2-[(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)methylidene]propanedinitrile , hereafter referred to as Compound X , is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of Compound X, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
Compound X features a unique structure characterized by a biphenyl moiety and a pyrazole ring, which are known to contribute to its biological properties. The molecular formula is with a molecular weight of approximately 342.39 g/mol.
Research indicates that Compound X may exert its biological effects through several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that Compound X inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines, potentially by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : There is emerging evidence that pyrazole derivatives can exhibit anti-inflammatory properties, which may enhance their therapeutic potential in diseases characterized by inflammation.
Anticancer Activity
A series of in vitro studies have evaluated the anticancer efficacy of Compound X across multiple cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | CDK inhibition, apoptosis induction |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest, apoptosis |
| HeLa (Cervical) | 9.5 | CDK inhibition, intrinsic pathway |
| RFX 393 (Renal) | 11.7 | CDK2/TRKA inhibition |
Table 1 : Anticancer activity of Compound X against various cancer cell lines.
In particular, the compound demonstrated significant growth inhibition with an average GI% of approximately 43.9% across tested lines, indicating its broad-spectrum anticancer potential .
Case Studies
- Case Study on Renal Carcinoma : In a study involving the renal carcinoma cell line RFX 393, Compound X exhibited an IC50 value of 11.7 µM. Further analysis revealed that treatment resulted in G0–G1 phase arrest, with treated cells showing increased accumulation compared to controls .
- Cell Cycle Analysis : Flow cytometry was employed to assess the effects of Compound X on the cell cycle progression of RFX 393 cells. Results indicated significant alterations in cell cycle distribution, supporting its role as a potent CDK inhibitor .
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of biphenyl derivatives with pyrazole precursors, followed by cyanoethylation and dinitrile functionalization. Key steps include:
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Step 1 : Condensation of 1,1'-biphenyl-4-carbaldehyde with a pyrazole intermediate under acidic conditions (e.g., acetic acid) to form the pyrazole core .
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Step 2 : Cyanoethylation using acrylonitrile derivatives under nucleophilic conditions, ensuring controlled pH (7–9) to avoid side reactions .
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Optimization : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., K₂CO₃), and temperatures (60–100°C) to maximize yield. Monitor progress via TLC or HPLC .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Analytical Method |
|---|---|---|---|
| 1 | AcOH, 80°C, 12 h | 65 | HPLC |
| 2 | K₂CO₃, DMF, 70°C | 72 | NMR |
Q. How can researchers characterize the molecular structure and confirm purity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions and cyanoethyl group integration .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., π-π stacking in biphenyl groups) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyrazole ring influence the compound’s reactivity and optical properties?
- Methodological Answer :
- Computational Studies : Perform DFT calculations to map electron density distributions and predict sites for electrophilic/nucleophilic attack .
- Spectroscopic Analysis : Compare UV-Vis spectra with analogs (e.g., nitro vs. cyano substituents) to correlate substituent effects with absorption maxima .
- Example Finding : Electron-withdrawing groups (e.g., dinitrile) enhance conjugation, shifting λmax by 20–30 nm compared to alkyl-substituted derivatives .
Q. How can discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial) be systematically addressed?
- Methodological Answer :
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Meta-Analysis : Compile data from peer-reviewed studies (excluding unreliable sources) and normalize variables (e.g., cell lines, assay protocols) .
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Dose-Response Studies : Test the compound across multiple concentrations (IC₅₀, MIC) in standardized assays (e.g., MTT for cytotoxicity) .
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Mechanistic Validation : Use knock-out models or enzyme inhibition assays to isolate target pathways (e.g., kinase inhibition vs. membrane disruption) .
- Table 2 : Reported Biological Activities
| Study | Activity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| Anticancer | 1.2 µM | HeLa cell line | |
| Antimicrobial | 8.5 µM | E. coli MIC |
Q. What experimental frameworks are suitable for studying environmental fate and degradation pathways?
- Methodological Answer :
- Environmental Simulation : Use OECD guidelines for hydrolysis (pH 4–9) and photolysis (UV irradiation) to assess stability .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed dinitriles) and quantify half-lives in soil/water matrices .
- Ecotoxicity Testing : Evaluate impact on model organisms (e.g., Daphnia magna) via OECD 202 acute toxicity assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
